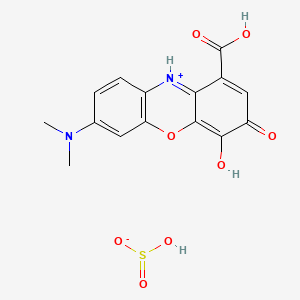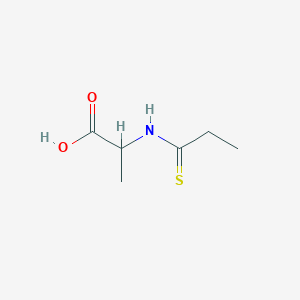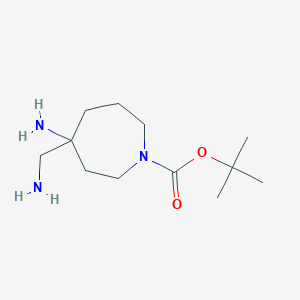![molecular formula C25H27O7- B14786243 [(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate is a complex organic compound with the molecular formula C25H28O7. It is characterized by its tetrahydrofuran ring structure, which is substituted with acetoxy, benzyloxy, and vinyl groups. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of Substituents: The acetoxy, benzyloxy, and vinyl groups are introduced through various substitution reactions. For example, acetylation can be used to introduce the acetoxy group, while benzylation can introduce the benzyloxy group.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxy and acetoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate depends on its specific application. In medicinal chemistry, for example, the compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis, which can be useful in cancer treatment.
Comparaison Avec Des Composés Similaires
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate can be compared to other similar compounds, such as:
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-tetrahydrofuran-3-yl]acetate: Lacks the vinyl group, which may affect its reactivity and applications.
[(2s,3r,4s,5r)-2-Acetoxy-4-hydroxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate: Has a hydroxy group instead of a benzyloxy group, which can influence its chemical properties and biological activity.
[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(hydroxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate: Contains a hydroxymethyl group instead of a benzyloxymethyl group, potentially altering its interactions with other molecules.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical behavior and applications.
Propriétés
Formule moléculaire |
C25H27O7- |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-[(5R)-2-acetyloxy-5-ethenyl-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl]acetate |
InChI |
InChI=1S/C25H28O7/c1-3-25(17-29-15-19-10-6-4-7-11-19)23(30-16-20-12-8-5-9-13-20)21(14-22(27)28)24(32-25)31-18(2)26/h3-13,21,23-24H,1,14-17H2,2H3,(H,27,28)/p-1/t21?,23?,24?,25-/m1/s1 |
Clé InChI |
ZYFRTWFTQTVYKR-KCIGQYEDSA-M |
SMILES isomérique |
CC(=O)OC1C(C([C@](O1)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3)CC(=O)[O-] |
SMILES canonique |
CC(=O)OC1C(C(C(O1)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-2-yl)propanoic acid](/img/structure/B14786170.png)
![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)
![Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B14786183.png)
![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)
![N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14786186.png)



![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B14786213.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)

![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)

